molecular formula C8H7N3O2 B1530542 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid CAS No. 1312556-57-2

1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid

Cat. No.: B1530542
CAS No.: 1312556-57-2
M. Wt: 177.16 g/mol
InChI Key: WTSDEEIKBRDWIN-UHFFFAOYSA-N
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Description

1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by a triazole ring fused with a benzene ring, with a carboxylic acid group at the 7th position and a methyl group at the 1st position. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

Benzotriazole derivatives have been shown to exhibit activity against bacterial cultures

Mode of Action

Benzotriazole is known to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . This suggests that 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid may interact with its targets in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

Benzotriazole derivatives have been shown to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based n,o-acetals . This suggests that 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid may affect similar biochemical pathways.

Result of Action

Benzotriazole derivatives have been shown to exhibit anti-inflammatory and analgesic activities . This suggests that 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid may have similar effects, but this needs to be confirmed with further studies.

Action Environment

It is known that benzotriazole is an effective corrosion inhibitor for copper and its alloys by preventing undesirable surface reactions . This suggests that environmental factors such as the presence of copper may influence the action of 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid typically involves the reaction of 1-methyl-1H-benzotriazole with a suitable carboxylating agent. One common method is the reaction of 1-methyl-1H-benzotriazole with carbon dioxide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylate salts.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or esters.

Scientific Research Applications

1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various benzotriazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized as a corrosion inhibitor for metals, especially copper and its alloys

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: Lacks the methyl and carboxylic acid groups, making it less versatile in certain applications.

    5-Methyl-1H-1,2,3-benzotriazole: Similar structure but with the methyl group at the 5th position.

    Tolyltriazole: Contains a tolyl group instead of a methyl group.

Uniqueness

1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for a wide range of applications, from chemical synthesis to industrial corrosion inhibition .

Properties

IUPAC Name

3-methylbenzotriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSDEEIKBRDWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260375
Record name 1-Methyl-1H-benzotriazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312556-57-2
Record name 1-Methyl-1H-benzotriazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312556-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzotriazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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